molecular formula C20H19N B14186271 Benzenemethanamine, N-[2-(phenylmethyl)phenyl]- CAS No. 851670-79-6

Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-

Cat. No.: B14186271
CAS No.: 851670-79-6
M. Wt: 273.4 g/mol
InChI Key: PIOPQUSIEQSLNQ-UHFFFAOYSA-N
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Description

N,2-Dibenzylaniline is an organic compound consisting of an aniline core with two benzyl groups attached to the nitrogen atom. This compound crystallizes in the monoclinic crystal system and is known for its yellowish-white crystalline appearance . It is primarily used in the synthesis of dyes and as an intermediate in various organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One method to synthesize N,2-dibenzylaniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like tetrahydrofuran at elevated temperatures . Another method involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline, followed by reaction with benzyl bromide .

Industrial Production Methods: Industrial production of N,2-dibenzylaniline often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: N,2-Dibenzylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,2-Dibenzylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-dibenzylaniline in chemical reactions involves the activation of the nitrogen atom, which facilitates various substitution and oxidation reactions. In photoredox catalysis, the compound undergoes α-oxygenation through a radical pathway, leading to the formation of imides .

Comparison with Similar Compounds

    N,N-Dibenzylaniline: Similar structure but with both benzyl groups attached to the nitrogen atom.

    Benzylaniline: Contains only one benzyl group attached to the nitrogen atom.

Uniqueness: N,2-Dibenzylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its ability to undergo selective oxidation and substitution reactions makes it valuable in synthetic organic chemistry.

Properties

CAS No.

851670-79-6

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

N,2-dibenzylaniline

InChI

InChI=1S/C20H19N/c1-3-9-17(10-4-1)15-19-13-7-8-14-20(19)21-16-18-11-5-2-6-12-18/h1-14,21H,15-16H2

InChI Key

PIOPQUSIEQSLNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NCC3=CC=CC=C3

Origin of Product

United States

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